molecular formula C20H13ClN4O4 B11279426 2-chloro-5-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

2-chloro-5-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

Cat. No.: B11279426
M. Wt: 408.8 g/mol
InChI Key: PXTAGPPGFLVOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-nitro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro and nitro group, as well as an oxazolo[4,5-b]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazolo[4,5-b]pyridine intermediate, which is then coupled with a benzamide derivative. The key steps include:

    Formation of the oxazolo[4,5-b]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Nitration and chlorination: The benzamide core is nitrated and chlorinated using reagents like nitric acid and thionyl chloride.

    Coupling reaction: The final step involves coupling the oxazolo[4,5-b]pyridine intermediate with the nitrated and chlorinated benzamide under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolo[4,5-b]pyridine moiety.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of 2-amino-5-chloro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives at the oxazolo[4,5-b]pyridine ring.

Scientific Research Applications

2-Chloro-5-nitro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the oxazolo[4,5-b]pyridine moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoro-5-nitrobenzamide: Similar structure but with a fluorine substituent instead of the oxazolo[4,5-b]pyridine moiety.

    2-Chloro-5-nitro-N-phenylbenzamide: Lacks the oxazolo[4,5-b]pyridine moiety, making it less complex.

    2-Chloro-5-nitro-N-(4-methylphenyl)benzamide: Contains a methyl group instead of the oxazolo[4,5-b]pyridine moiety.

Uniqueness

The presence of the oxazolo[4,5-b]pyridine moiety in 2-Chloro-5-nitro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide distinguishes it from similar compounds. This moiety contributes to its unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H13ClN4O4

Molecular Weight

408.8 g/mol

IUPAC Name

2-chloro-5-nitro-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C20H13ClN4O4/c21-16-8-7-14(25(27)28)10-15(16)19(26)23-11-12-3-5-13(6-4-12)20-24-18-17(29-20)2-1-9-22-18/h1-10H,11H2,(H,23,26)

InChI Key

PXTAGPPGFLVOHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)CNC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.